molecular formula C7H9NO3 B1268195 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid CAS No. 76945-40-9

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Cat. No. B1268195
CAS RN: 76945-40-9
M. Wt: 155.15 g/mol
InChI Key: VBHKUSGNBBQVID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including compounds similar to 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, involves several methods. A notable approach includes the reaction of 2H-azirines with enamines, yielding pyrrole-2-carboxylic acid derivatives in moderate to high yields through acid treatment of the resulting dihydropyrroles (Law et al., 1984). Furthermore, methods involving the ring annulation of acetylenic esters and α-amino acids under neutral conditions have been reported for the synthesis of pyrrole dicarboxylic acid derivatives, showcasing the versatility of synthetic approaches in pyrrole chemistry (Alizadeh et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their chemical behavior and reactivity. Studies focusing on the crystal and molecular structure, such as that of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, provide insights into the compound's conformation and the influence of substituents on its overall structure (Law et al., 1984).

Chemical Reactions and Properties

Pyrrole derivatives participate in various chemical reactions, leveraging their unique structure. The reactivity of these compounds can be influenced by the presence of functional groups such as the carboxylic acid and acetyl groups. For example, pyrrole-2-carboxylic acid has been utilized as a ligand in Cu-catalyzed reactions, demonstrating its utility in synthesizing complex organic molecules (Altman et al., 2008).

Scientific Research Applications

Synthesis of Pyrrole Derivatives

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is used in the synthesis of various pyrrole derivatives. For instance, Khusnutdinov et al. (2010) demonstrated its role in creating alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates using iron-containing catalysts, proposing a mechanism based on experimental data (Khusnutdinov et al., 2010).

Chemical Shift Assignments in NMR Spectroscopy

The compound is relevant in magnetic resonance chemistry, particularly in chemical shift assignments in NMR spectroscopy. Sammes et al. (1986) provided comprehensive 13C NMR chemical shift assignments for various 1H-pyrrole-2-carboxylic acid derivatives, including those with acetyl and other substituents (Sammes et al., 1986).

Pharmacological Applications

Bijev et al. (2003) explored the pharmacological potential of 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid by synthesizing substituted 1H-1-pyrrolylcarboxamides, which are of pharmacological interest. This study characterized the synthesized compounds using various spectroscopic techniques (Bijev et al., 2003).

Biosynthesis in Aromatic Rice

Huang et al. (2008) investigated the biosynthesis of 2-Acetyl-1-pyrroline, a major flavor compound in aromatic rice, in relation to 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. The study explored the formation of precursors such as Delta(1)-pyrroline-5-carboxylic acid and methylglyoxal in rice, revealing insights into the biochemical pathways involved (Huang et al., 2008).

Agrochemical Research

Mikhedkina et al. (2019) utilized derivatives of 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid to study their effects as growth-promotion factors on seeds of various grain crops. The research identified compounds with significant activity in enhancing germination energy, seed germination, and biometric parameters, providing insights for agrochemical applications (Mikhedkina et al., 2019).

properties

IUPAC Name

1-acetyl-2,5-dihydropyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h2-3,6H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHKUSGNBBQVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC=CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338471
Record name 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

CAS RN

76945-40-9
Record name 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
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